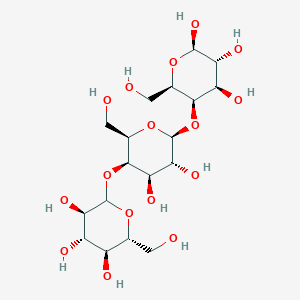
Bisphenol F-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol F (BPF) is a chemical compound increasingly used in industry, particularly as a substitute for Bisphenol A (BPA) due to its similar chemical structure and properties. BPF is part of the bisphenol family, known for their application in the production of polymers and plastics. Recent research focuses on BPF's synthesis, structure, and potential effects on health and the environment due to its endocrine-disrupting capabilities.
Synthesis Analysis
The synthesis of BPF typically involves the condensation of phenol with formaldehyde, with variations in the process leading to different derivatives. Microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes, offering a high yield of BPF (Liu Qicheng, 2010). Another study highlights a solventless method for synthesizing BGF (a related compound) and its derivatives, indicating progress towards more environmentally friendly production methods (Thirukumaran Periyasamy et al., 2016).
Molecular Structure Analysis
The molecular structure of BPF is confirmed through techniques such as FT-IR, NMR (1H and 13C), MS, and GC, ensuring the purity and structural integrity of the synthesized compound. These analytical methods are crucial for identifying the specific atomic arrangement and chemical bonds within BPF molecules, contributing to a deeper understanding of its properties and reactivity.
Chemical Reactions and Properties
BPF undergoes various chemical reactions, including polymerization and interaction with DNA. Its ability to form polybenzoxazines through ring-opening polymerization indicates its potential for creating materials with specific thermal and mechanical properties (Thirukumaran Periyasamy et al., 2016). Additionally, studies on BPF's interaction with DNA highlight its minor groove binding capabilities, suggesting potential genotoxic effects (Afia Usman & Masood Ahmad, 2017).
Applications De Recherche Scientifique
Estrogenic Activity in Zebrafish
Bisphenol F (BPF), along with BPA and BPS, has been shown to have estrogenic activity. This was demonstrated using zebrafish-specific in vitro and in vivo assays, highlighting the potential endocrine-disrupting effects of these compounds. BPF, in particular, was found to strongly induce vitellogenin synthesis in adult male zebrafish, suggesting its significant estrogenic impact (Le Fol et al., 2017).
Binding to Calf Thymus DNA
Research on BPF's interaction with calf thymus DNA used multi-spectroscopic and molecular docking techniques. This study provided insights into the minor groove binding mechanism of BPF and highlighted its potential genotoxic effects, suggesting risks associated with BPF exposure (Usman & Ahmad, 2017).
Impact on Human Adipose-Derived Stem Cells
In vitro studies on human adipose-derived stem cells (hASCs) exposed to BPF demonstrated its potential obesogenic effects. BPF exposure led to a dose-response increase in intracellular lipid accumulation and upregulation of adipogenic markers. This suggests that BPF, like other bisphenols, may contribute to obesity through its impact on adipocyte differentiation (Reina-Pérez et al., 2021).
Eryptosis-Inducing Activity
BPF, along with other bisphenols, has been studied for its eryptotic potential in human red blood cells. This study found that BPF can induce eryptosis, a form of programmed cell death in erythrocytes, by increasing calcium ion levels and activities of calpain and caspase-3. This reveals the potential harmful impact of BPF on blood cell health (Maćczak et al., 2016).
Adverse Outcome Pathway Network
A computational approach combining text mining and systems biology was used to connect BPF to adverse outcome pathways (AOPs). This study linked BPF to various types of cancers and other health issues, emphasizing the need for comprehensive assessments of BPF’s safety (Rugard et al., 2019).
Safety And Hazards
Orientations Futures
Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .
Propriétés
Numéro CAS |
1410794-06-7 |
|---|---|
Nom du produit |
Bisphenol F-13C6 |
Formule moléculaire |
C₇¹³C₆H₁₂O₂ |
Poids moléculaire |
206.19 |
Synonymes |
1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



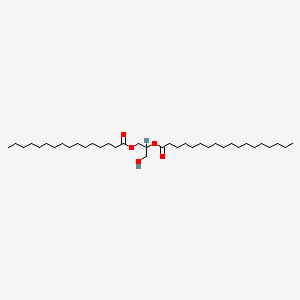
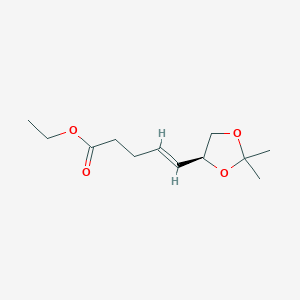
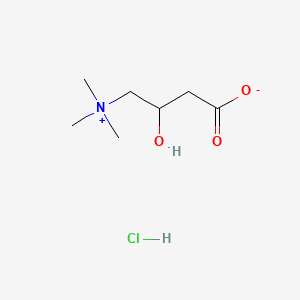
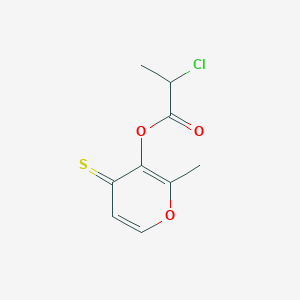
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
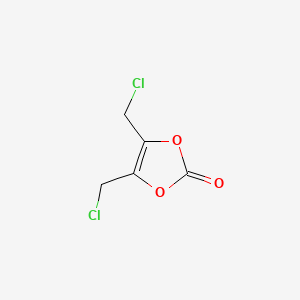
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
